molecular formula C10H12O2S B8745947 2,3,4,5-Tetrahydro-1-benzothiepine 1,1-dioxide CAS No. 5395-30-2

2,3,4,5-Tetrahydro-1-benzothiepine 1,1-dioxide

Cat. No.: B8745947
CAS No.: 5395-30-2
M. Wt: 196.27 g/mol
InChI Key: TZSDMELQUACXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrahydro-1-benzothiepine 1,1-dioxide is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

5395-30-2

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1λ6-benzothiepine 1,1-dioxide

InChI

InChI=1S/C10H12O2S/c11-13(12)8-4-3-6-9-5-1-2-7-10(9)13/h1-2,5,7H,3-4,6,8H2

InChI Key

TZSDMELQUACXIN-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 13.44 g (31.07 mmol) of enantiomerically-enriched tetrahydrobenzothiepine-1-oxide ((4R,5R)-XXIV) in 150 mL of methylene chloride was added 9.46 g of 68% m-chloroperoxybenzoic acid (37.28 mmol, Sigma) at 0° C. After stirring at 0° C. for 2 hours, the mixture was allowed to warm up to room temperature and stirred for 4 hours. 50 mL of saturated Na2SO3 was added into the mixture and stirred for 30 minutes. The solution was then neutralized with 50 mL of saturated NaHCO3 solution. The methylene chloride layer was separated, dried over MgSO4, and concentrated in vacuo to give 13.00 g (97.5%) of the enantiomerically-enriched tetrahydrobenzothiepine-1,1-dioxide ((4R,5R)-XXV) as a light yellow solid: 1H NMR (CDCl3) d 0.89-0.95 (m, 6H), 1.09-1.42 (m, 12H), 2.16-2.26 (m, 1H), 3.14 (q, J=15.6 Hz, 1H), 3.87 (s, 3H), 4.18 (s, 1H), 5.48 (s, 1H), 6.54 (dd, J=10.2 Hz, 2.4 Hz, 1H), 6.96-7.07 (m, 3H), 7.40 (d, J=8.1 Hz, 2H), 8.11 (dd, J=8.6 Hz, 5.9 Hz, 1H).
Quantity
13.44 g
Type
reactant
Reaction Step One
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

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